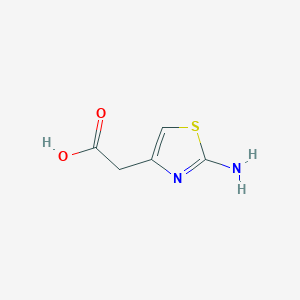

2-Amino-4-thiazoleacetic acid

Beschreibung

Historical Context and Significance of Thiazole (B1198619) Compounds in Medicinal Chemistry

The journey of thiazole compounds in medicinal chemistry is a rich narrative that dates back to the late 19th century. imp.kiev.ua The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a structural motif found in numerous natural and synthetic compounds with potent pharmacological activities. imp.kiev.uawisdomlib.orgnih.gov Its presence in vital natural molecules like vitamin B1 (thiamine) underscores its fundamental role in biological systems. imp.kiev.ua

Over the decades, the thiazole scaffold has proven to be a privileged structure in drug discovery, leading to the development of a diverse range of therapeutic agents. bohrium.comjetir.org Thiazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antiviral properties. imp.kiev.uajetir.orgresearchgate.net Marketed drugs such as the antiretroviral ritonavir (B1064) and the antimicrobial sulfathiazole (B1682510) feature the thiazole core, highlighting its enduring importance in medicine. bohrium.comjetir.org The ability of the thiazole ring to engage in various chemical transformations has allowed medicinal chemists to synthesize extensive libraries of derivatives, continually exploring new therapeutic frontiers. nih.gov

Current Research Landscape and Emerging Trends for 2-Amino-4-thiazoleacetic acid

In the contemporary research landscape, this compound is at the forefront of several exciting areas of investigation. Its utility extends beyond being a simple synthetic intermediate.

One prominent area of research involves its use in the development of novel materials. For instance, it has been employed in the electrochemical synthesis of innovative thiazole-based copolymers. scbt.comsigmaaldrich.com Researchers have also utilized it to create modified electrodes, such as poly(this compound)/multiwalled carbon nanotube modified glassy carbon electrodes, for the sensitive and selective detection of metal ions like copper(II). sigmaaldrich.comresearchgate.net

Furthermore, this compound serves as a crucial starting material for the synthesis of more complex molecules with potential therapeutic applications. Recent studies have explored its derivatives for their cardiovascular effects, with some showing promising results in modulating heart function in isolated rat hearts. nih.govresearchgate.net Additionally, hydrazone derivatives of this compound have been synthesized and investigated for their potential antimalarial and anticancer activities through in-silico docking studies. journalsarjnp.comjournalsarjnp.comresearcher.life The compound is also instrumental in the preparation of peptidomimetic inhibitors of farnesyltransferase, an enzyme implicated in cancer. sincerechemical.com Another novel application involves its use in creating gold nanoparticles (AuNPs) that act as colorimetric and spectrophotometric probes for detecting organophosphate pesticides in water and food samples. researchgate.net

Nomenclature and Related Chemical Entities in Scholarly Literature

Accurate and consistent identification of chemical compounds is paramount in scientific communication. This section details the nomenclature and identifiers for this compound and introduces a closely related derivative.

Synonyms and Identifiers (e.g., CAS 29676-71-9)

This compound is known by several synonyms in scientific literature and chemical databases. These alternative names are crucial for comprehensive literature searches and unambiguous identification. nih.govnoaa.govthsci.com Its primary identifier is the CAS Registry Number 29676-71-9 . scbt.comnih.govthsci.comchemscene.comsigmaaldrich.comtcichemicals.comchemicalbook.comchemsrc.com

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier |

| IUPAC Name | 2-(2-amino-1,3-thiazol-4-yl)acetic acid nih.gov |

| CAS Registry Number | 29676-71-9 scbt.comnih.govthsci.comchemscene.comsigmaaldrich.comtcichemicals.comchemicalbook.comchemsrc.com |

| EC Number | 249-769-6 nih.govsigmaaldrich.com |

| PubChem CID | 34665 nih.gov |

| UNII | QSH3O4TNJT nih.gov |

| Synonyms | (2-Amino-1,3-thiazol-4-yl)acetic acid nih.gov, this compound nih.gov, 2-Aminothiazol-4-acetic acid nih.gov |

Related Thiazoleacetic Acid Derivatives (e.g., Ethyl 2-amino-4-thiazoleacetate)

A key derivative of this compound is its ethyl ester, Ethyl 2-amino-4-thiazoleacetate . This compound is a significant intermediate in organic synthesis, particularly in the preparation of more complex thiazole-containing molecules. journalsarjnp.com It plays a role as an intermediate in the synthesis of certain antibiotics and is a subject of research for its own biological activities. journalsarjnp.com For instance, it has been used to synthesize hydrazide derivatives that are then evaluated for potential therapeutic properties. journalsarjnp.comresearchgate.net

Table 2: Chemical Information for Ethyl 2-amino-4-thiazoleacetate

| Property | Value |

| CAS Number | 53266-94-7 sigmaaldrich.com |

| Molecular Formula | C7H10N2O2S sigmaaldrich.com |

| Molecular Weight | 186.23 g/mol sigmaaldrich.com |

| Appearance | White to almost white crystalline powder |

| Melting Point | 92-94 °C sigmaaldrich.com |

| Primary Use in Research | Intermediate in chemical synthesis journalsarjnp.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c6-5-7-3(2-10-5)1-4(8)9/h2H,1H2,(H2,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCLHZPOADTVKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Record name | 2-AMINO-4-THIAZOLE ACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19807 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024509 | |

| Record name | 2-Amino-4-thiazoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-4-thiazole acetic acid is a light orange powder. (NTP, 1992) | |

| Record name | 2-AMINO-4-THIAZOLE ACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19807 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | 2-AMINO-4-THIAZOLE ACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19807 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

29676-71-9 | |

| Record name | 2-AMINO-4-THIAZOLE ACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19807 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-4-thiazoleacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29676-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminothiazole-4-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029676719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-thiazoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminothiazol-4-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOTHIAZOLE-4-ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QSH3O4TNJT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

266 °F (Decomposes) (NTP, 1992) | |

| Record name | 2-AMINO-4-THIAZOLE ACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19807 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies and Chemical Transformations

Classical and Modern Synthetic Routes for 2-Amino-4-thiazoleacetic acid

The preparation of this compound can be achieved through several synthetic strategies, with the Hantzsch thiazole (B1198619) synthesis and its variations being the most prominent.

Reaction of Thiourea (B124793) with Halogenated Acetoacetyl Derivatives

A primary and widely utilized method for synthesizing the 2-aminothiazole (B372263) core involves the reaction of thiourea with a halogenated derivative of acetoacetic acid or its esters. google.comgoogle.com This reaction is a classic example of the Hantzsch thiazole synthesis.

A notable process involves the reaction of thiourea with 4-chloroacetoacetyl chloride. google.com This method is advantageous as it can produce (2-aminothiazol-4-yl)-acetic acid hydrochloride in a stable, light-insensitive form with high purity and good yields. google.com The reaction is typically carried out by suspending thiourea in water and adding a solution of 4-chloroacetoacetyl chloride in a chlorohydrocarbon, such as methylene (B1212753) chloride, at a controlled temperature of 5° to 10°C. The reaction is then brought to completion at a higher temperature of 25° to 30°C. google.com The starting material, 4-chloroacetoacetyl chloride, can be prepared in situ by chlorinating diketene. google.comgoogle.com

In conventional methods, ethyl 4-chloroacetoacetate or ethyl 4-bromoacetoacetate is reacted with thiourea to produce the corresponding ethyl (2-aminothiazol-4-yl)-acetate hydrochloride or hydrobromide. google.comgoogle.com The free ester is then obtained by neutralization and subsequently hydrolyzed to yield this compound. google.comgoogle.com However, the product obtained through this route can be light-sensitive and prone to decarboxylation. google.com

Table 1: Key Parameters for Direct Synthesis of (2-aminothiazol-4-yl)-acetic acid hydrochloride

| Parameter | Optimal Range | Impact on Yield/Purity |

| Temperature (Addition) | 5–10°C | Minimizes side reactions |

| Temperature (Cyclization) | 25–30°C | Ensures complete ring formation |

| Solvent (Chlorohydrocarbon) | Methylene chloride | Enhances intermediate stability |

Alternative Synthetic Pathways

An alternative route to this compound involves the hydrolysis of its corresponding esters, such as ethyl 2-aminothiazole-4-carboxylate. The synthesis of this ester precursor is also based on the Hantzsch thiazole synthesis, where ethyl bromopyruvate reacts with thiourea. The subsequent hydrolysis of the ester group under acidic or basic conditions yields the desired carboxylic acid.

Derivatization Strategies of this compound

The functional groups present in this compound, namely the amino group and the carboxylic acid group, provide versatile handles for a wide range of chemical modifications. These derivatization strategies are crucial for the development of new compounds with potential biological activities.

Synthesis of Esters (e.g., Ethyl 2-amino-4-thiazoleacetate)

Esterification of the carboxylic acid group of this compound is a common derivatization strategy. For instance, ethyl 2-amino-4-thiazoleacetate can be synthesized, which serves as a key intermediate in the synthesis of various pharmaceutical compounds, including certain antibiotics. sigmaaldrich.comchemicalbook.com The synthesis of this ester is often achieved through the reaction of ethyl 4-chloroacetoacetate with thiourea. google.comgoogle.com This versatile building block possesses strong coordination ability due to the presence of nitrogen and oxygen atoms. sigmaaldrich.comchemicalbook.com

Table 2: Properties of Ethyl 2-amino-4-thiazoleacetate

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O₂S |

| Molecular Weight | 186.23 g/mol |

| Melting Point | 92-94 °C |

| Appearance | Slightly yellow to beige crystalline powder |

Formation of Hydrazide Derivatives (e.g., this compound hydrazide)

The carboxylic acid moiety of this compound or its esters can be converted into a hydrazide functional group. This compound hydrazide (ATAH) is synthesized by reacting ethyl 2-amino-4-thiazoleacetate with hydrazine (B178648) hydrate (B1144303). journalsarjnp.comsdiarticle5.comamazonaws.com This reaction is typically carried out by refluxing the reactants in a solvent like absolute ethanol (B145695). sdiarticle5.comamazonaws.com The resulting hydrazide is often obtained as light brownish crystals after crystallization. journalsarjnp.comsdiarticle5.com

The standard procedure involves reacting equimolar amounts of ethyl-2-amino-4-thiazoleacetate and hydrazine hydrate. amazonaws.com For example, 0.10 mol of hydrazine hydrate can be added to 0.10 mol of ethyl-2-amino-4-thiazoleacetate dissolved in ethanol, followed by refluxing for several hours. sdiarticle5.com After allowing the solution to crystallize, the product is filtered and purified. sdiarticle5.comamazonaws.com

Preparation of Hydrazone Derivatives

Hydrazone derivatives can be readily prepared from this compound hydrazide through condensation reactions with various aldehydes and ketones. journalsarjnp.comsdiarticle5.comamazonaws.com This reaction involves the nucleophilic attack of the amino group of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic hydrazone linkage (-C=N-NH-).

For example, the reaction of this compound hydrazide with 4-methoxybenzaldehyde (B44291) yields the hydrazone derivative 2-(2-amino-1,3-thiazol-4-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide (ATAPH). journalsarjnp.comsdiarticle5.com This synthesis is typically performed by refluxing the hydrazide and the aldehyde in an alcoholic solvent. sdiarticle5.com Similarly, reaction with salicylaldehyde (B1680747) produces salicylaldehyde-2-amino-4-thiazoleacetic acid hydrazone (SAFTAH). amazonaws.com The formation of the hydrazone is often indicated by a color change and can be confirmed by spectroscopic methods. journalsarjnp.comsdiarticle5.com

Synthesis of Metal Complexes (e.g., Nickel(II) Sulphate Complexes)

The coordination chemistry of this compound derivatives has been explored, particularly in the formation of metal complexes. Research has demonstrated the synthesis of Nickel(II) sulphate complexes with hydrazide derivatives of this compound. researchgate.netresearchgate.net

In one study, this compound hydrazide (ATAH) and its Schiff base derivatives, salicylaldehyde-2-amino-4-thiazoleacetic acid hydrazone (ATASH) and acetone-2-amino-4-thiazoleacetic acid hydrazone (ATAAH), were complexed with nickel(II) sulphate. researchgate.net The resulting complexes were characterized using elemental analysis, infrared and electronic spectral studies, and conductance measurements. researchgate.net The electronic spectra suggested an octahedral coordination for the synthesized complexes. researchgate.net Infrared spectra indicated that the ligands coordinate to the metal center in a bidentate fashion. researchgate.net

One of the synthesized complexes, nickel-2-amino-4-thiazoleacetic acid hydrazide, demonstrated notable antimicrobial activity. researchgate.net The preparation of these complexes typically involves reacting the ligand with a metal salt, such as NiSO₄·6H₂O, in a suitable solvent system. researchgate.net For instance, the synthesis of a Ni-ATASH complex involved dissolving the ligand in ethanol and the nickel salt in water, followed by mixing and crystallization. researchgate.net

Another application of this compound in the realm of metal complexes is in the preparation of modified electrodes for the electrochemical determination of metal ions, such as copper. sigmaaldrich.comsigmaaldrich.com This involves the electrochemical polymerization of the compound, sometimes in conjunction with materials like multiwalled carbon nanotubes, to create a sensitive and selective sensor. sigmaaldrich.comsigmaaldrich.com

Table 1: Synthesis and Properties of Nickel(II) Sulphate Complexes

| Complex | Ligand | Coordination | Noteworthy Finding |

|---|---|---|---|

| [Ni(ATAH)₃]SO₄·H₂O | This compound hydrazide (ATAH) | Octahedral | Active against tested microorganisms researchgate.net |

| Ni-ATASH Complex | Salicylaldehyde-2-amino-4-thiazoleacetic acid hydrazone (ATASH) | Octahedral | Characterized by spectral and elemental analysis researchgate.net |

| Ni-ATAAH Complex | Acetone-2-amino-4-thiazoleacetic acid hydrazone (ATAAH) | Octahedral | Characterized by spectral and elemental analysis researchgate.net |

Introduction of Aralkylidene and Aralkyl Substituents

The amino group of the thiazole ring in derivatives of this compound serves as a reactive handle for the introduction of various substituents, including aralkylidene and aralkyl groups. This is typically achieved through condensation reactions with aromatic aldehydes to form Schiff bases (aralkylidene derivatives), which can then be reduced to the corresponding aralkyl derivatives. nih.gov

A study detailed the synthesis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid and its methyl ester. The process involved the condensation of the methyl ester with various aromatic aldehydes in boiling benzene (B151609) to yield Schiff bases. nih.gov Subsequent reduction of these Schiff bases with sodium borohydride (B1222165) (NaBH₄) afforded the corresponding 2-N-aralkyl amino esters. nih.gov These esters could then be selectively hydrolyzed to the respective amino acids using a diluted aqueous solution of sodium hydroxide. nih.gov

Furthermore, some of the synthesized Schiff bases were reacted with an aqueous alcoholic solution of sodium bisulphite to obtain α-sulphoderivatives. nih.gov These chemical transformations highlight the versatility of the 2-amino-thiazole scaffold for creating a library of substituted compounds. nih.govnih.gov

Table 2: Synthetic Pathway for Aralkylidene and Aralkyl Derivatives

| Step | Reaction | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Condensation | Aromatic aldehyde, boiling benzene | Schiff base (Aralkylidene derivative) nih.gov |

| 2 | Reduction | Sodium borohydride (NaBH₄) | Aralkyl amino ester nih.gov |

| 3 | Hydrolysis | Diluted aqueous sodium hydroxide | Aralkyl amino acid nih.gov |

| 4 | Sulfonation | Aqueous alcoholic sodium bisulphite | α-sulphoderivative nih.gov |

Synthesis of Other Substituted Thiazole-based Compounds

The core structure of this compound is a valuable building block for the synthesis of a wide array of other substituted thiazole-based compounds. The reactivity of the amino group and the potential for modification at other positions of the thiazole ring allow for extensive derivatization. researchgate.net

For instance, the reaction of 2-aminothiazole derivatives with various carbonyl compounds can lead to a diverse range of products. researchgate.net The amino group can undergo nucleophilic substitution reactions with reagents like alkyl halides and acyl chlorides to form different substituted thiazoles.

A common synthetic route to 4-substituted 2-aminothiazoles is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with thiourea. nanobioletters.comorganic-chemistry.org This method has been adapted and optimized using various catalysts and conditions. For example, copper silicate (B1173343) has been employed as a heterogeneous and reusable catalyst for the synthesis of 4-substituted 2-aminothiazoles from substituted phenacyl bromides and thiourea in ethanol. nanobioletters.com This approach offers advantages such as rapid reaction times, high yields, and an easy workup procedure. nanobioletters.com

Furthermore, this compound and its derivatives are key intermediates in the synthesis of more complex molecules, including pharmaceuticals like cephalosporin (B10832234) antibiotics. google.comgoogle.com The synthesis of these complex structures often involves multiple steps where the thiazole moiety is introduced and subsequently modified.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly or "green" synthetic methods. In the context of this compound and its derivatives, several approaches align with the principles of green chemistry.

One notable green approach is the use of water as a solvent and the application of catalysts that can be easily recovered and reused. The synthesis of 2-amino-4-alkyl- and 2-amino-4-arylthiazole-5-carboxylates has been achieved by reacting β-keto esters with thiourea in the presence of β-cyclodextrin in water. organic-chemistry.org This method avoids the use of volatile and often toxic organic solvents.

Solvent-free synthesis is another key green chemistry strategy. The Hantzsch condensation of 2-bromoacetophenones with thiourea has been shown to proceed rapidly and efficiently without a solvent, yielding 2-aminothiazoles in good yields after a simple workup. organic-chemistry.org

Advanced Spectroscopic and Analytical Characterization in Research

Spectro-Analytical Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of "2-Amino-4-thiazoleacetic acid". These techniques probe the interaction of the molecule with electromagnetic radiation, providing a fingerprint that is unique to its atomic arrangement and bonding.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in "this compound". The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. Key peaks observed in the FTIR spectrum of "this compound" hydrochloride include a broad band around 3300 cm⁻¹ attributed to the N-H stretching of the primary amine group, a sharp peak near 1700 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid, and a band at approximately 1550 cm⁻¹ which is indicative of the C=N stretching within the thiazole (B1198619) ring. These absorptions confirm the presence of the essential functional groups that define the molecule's structure.

Table 1: Characteristic IR Absorption Bands for this compound Hydrochloride

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

| Primary Amine | N-H Stretch | ~ 3300 |

| Carboxylic Acid | C=O Stretch | ~ 1700 |

| Thiazole Ring | C=N Stretch | ~ 1550 |

This table is based on data from reference .

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of "this compound".

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" in deuterium (B1214612) oxide (D₂O) displays a singlet at approximately 3.65 ppm, which integrates to two protons and is assigned to the methylene (B1212753) (-CH₂-) group of the acetic acid moiety. Another singlet appears further downfield at around 6.85 ppm, corresponding to the single proton on the thiazole ring. In some derivatives, the amino protons can be observed as a singlet around 6.84 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the different carbon environments within the molecule. For the related compound, ethyl 2-amino-4-thiazoleacetate, characteristic peaks are observed that can be extrapolated to understand the carbon skeleton of "this compound". chemicalbook.com The spectrum would be expected to show signals for the carboxylic acid carbon, the methylene carbon, and the carbons of the thiazole ring.

Table 2: Representative ¹H NMR Chemical Shifts for this compound and Related Structures

| Proton Type | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| -CH₂- | 3.65 | Singlet | Methylene protons | |

| Thiazole-H | 6.85 | Singlet | Thiazole ring proton |

This table is compiled from data in the specified reference.

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of "this compound". The molecular formula of "this compound" is C₅H₆N₂O₂S, corresponding to a molecular weight of 158.18 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) can confirm this molecular weight with high accuracy. In GC-MS analysis, a prominent peak is often observed at an m/z of 114, which can be attributed to a characteristic fragment of the molecule. nih.gov

UV-Visible spectroscopy is utilized to study the electronic transitions within the conjugated system of "this compound". The thiazole ring and its substituents give rise to characteristic absorption maxima in the UV region. For instance, a hydrazide derivative of "this compound" exhibits a maximum absorption (λmax) at 326 nm in dimethylformamide (DMF). journalsarjnp.com The position and intensity of these absorption bands can be influenced by the solvent and the presence of other chromophores in derivative structures. In one study, gold nanoparticles functionalized with "this compound" showed an absorption maximum at 521 nm. researchgate.net

Mass Spectrometry (MS)

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are essential for separating "this compound" from reaction mixtures, byproducts, and impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of "this compound" and its derivatives. Method development often involves reverse-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. For a related compound, "(2-Amino-1,3-thiazol-4-yl)(oxo)acetic acid," a successful separation was achieved using a mobile phase consisting of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry detection, volatile buffers like formic acid are substituted for phosphoric acid. sielc.com The development of a robust HPLC method is critical for quality control, ensuring the substance meets the required purity standards, often greater than 95%, for research and pharmaceutical applications.

Mass Spectrometry (MS) Compatible HPLC Applications

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful analytical technique for the separation, identification, and quantification of this compound and its derivatives in various matrices. The selection of appropriate HPLC and MS conditions is critical for achieving optimal results.

Researchers have utilized HPLC for purity assessments and reaction monitoring. For instance, the progress of synthesizing (Z)-(2-aminothiazol-4-yl)triphenylmethyloxyiminoacetic acid was monitored using HPLC, with the reaction proceeding until the starting material, ethyl (Z)-(2-aminothiazol-4-yl)triphenylmethyloxyiminoacetate, was less than 1.0 area% google.com. In this analysis, a specific HPLC method was employed to ensure the desired product purity was achieved google.com.

Isotopically labeled versions of this compound, such as (2-Aminothiazole-4-yl)acetic acid-¹³C,¹⁵N₂, serve as internal standards in mass spectrometry for quantitative pharmacokinetic studies. medchemexpress.com The use of stable heavy isotopes allows for precise quantification by differentiating the analyte from the internal standard based on their mass-to-charge ratios. medchemexpress.com

In the analysis of metal ions, this compound has been used to form chelates which are then separated by ion-pair HPLC and analyzed by electrospray ionization mass spectrometry (ESI-MS). researchgate.net This approach allows for the sensitive detection of various metal ions. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) has also been applied to the analysis of this compound and its ethyl ester derivative. The National Institute of Standards and Technology (NIST) mass spectrometry data center contains GC-MS data for both compounds, with a top peak m/z of 114 for this compound and 113 for its ethyl ester. nih.govnih.gov

Table 1: HPLC and MS Data for this compound and Related Compounds

| Compound | Analytical Technique | Key Findings/Parameters |

| (Z)-(2-aminothiazol-4-yl)triphenylmethyloxyiminoacetic acid | HPLC | Monitored reaction completion (<1.0 area% of starting material) google.com |

| (2-Aminothiazole-4-yl)acetic acid-¹³C,¹⁵N₂ | Mass Spectrometry | Used as an internal standard for quantitative studies medchemexpress.com |

| This compound metal chelates | IP-HPLC-ESI-MS | Separation and detection of metal ions researchgate.net |

| This compound | GC-MS | Top peak m/z of 114 nih.gov |

| Ethyl 2-amino-4-thiazoleacetate | GC-MS | Top peak m/z of 113 nih.gov |

Crystallographic Studies and Solid-State Characterization (e.g., X-ray Diffraction)

X-ray diffraction has been a pivotal technique for elucidating the three-dimensional structure of this compound and its derivatives in the solid state. These studies provide valuable insights into molecular conformation, intermolecular interactions, and crystal packing.

The crystal structure of aqua-bis(2-amino-1,3-thiazole-4-acetato-κO,N)nickel(II), a complex involving the anion of this compound, has been determined. chemsrc.comiucr.org In this monoclinic crystal, the Nickel(II) ion is coordinated by two 2-amino-1,3-thiazole-4-acetate anions and one water molecule, resulting in a distorted square-pyramidal geometry. iucr.org The crystal structure is stabilized by intermolecular O—H···O and N—H···O hydrogen bonds, as well as π-π stacking interactions between parallel thiazole rings. iucr.org

In another study, researchers attempting to synthesize a cadmium complex with this compound under solvothermal conditions observed an unexpected decarboxylation of the ligand, leading to the formation of 2-amino-5-methyl-1,3-thiazole (amtz). The resulting complex, [CdCl₂(C₄H₆N₂S)₂], was characterized by X-ray diffraction, revealing a distorted tetrahedral coordination geometry around the Cadmium(II) atom. nih.gov The crystal structure is stabilized by both intramolecular and intermolecular N—H···Cl hydrogen bonds and weak S···Cl interactions. nih.gov

The solid-state characterization of this compound is often part of its quality control, alongside other spectroscopic methods like IR and NMR. ncfinternational.it While detailed crystallographic data for the parent molecule itself is not as readily available in the provided search results, the studies on its metal complexes highlight its chelating ability and the types of solid-state interactions it can participate in.

Table 2: Crystallographic Data for Metal Complexes of Thiazole Derivatives

| Compound | Crystal System | Space Group | Key Features |

| [Ni(C₅H₅N₂O₂S)₂(H₂O)] | Monoclinic | C2/c | Distorted square-pyramidal Ni(II) coordination, stabilized by hydrogen bonding and π-π stacking iucr.org |

| [CdCl₂(C₄H₆N₂S)₂] | Not specified | Not specified | Distorted tetrahedral Cd(II) coordination, stabilized by hydrogen bonding and S···Cl interactions nih.gov |

Biological Activities and Mechanistic Investigations

Antimicrobial Activity and Mechanisms

2-Amino-4-thiazoleacetic acid and its derivatives have demonstrated notable antimicrobial properties, exhibiting activity against a range of bacteria and fungi. cymitquimica.com The thiazole (B1198619) ring is a key structural feature contributing to these biological effects.

Activity against Gram-Positive Bacteria

Research has shown that this compound is effective against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. biosynth.comcymitquimica.com Studies on derivatives have further substantiated these findings. For instance, certain 2-aminobenzothiazole-based inhibitors have shown broad-spectrum antibacterial activity, with minimum inhibitory concentrations (MIC) below 0.03 μg/mL for most tested Gram-positive strains. nih.gov Similarly, other thiazole derivatives have exhibited moderate to good activity against S. aureus and other Gram-positive bacteria. nih.govresearchgate.net

One study reported a moderate antibacterial activity for this compound against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 250 µg/mL.

| Pathogen | MIC (µg/mL) | Activity Level | Reference |

| Staphylococcus aureus | 250 | Moderate |

Potential Inhibition of Bacterial Gyrase Enzyme

A hypothesized mechanism for the antibacterial action of this compound is the inhibition of the bacterial gyrase enzyme. biosynth.com DNA gyrase is an essential bacterial enzyme involved in DNA replication, and its inhibition leads to bacterial cell death. brc.hu Several studies have focused on designing 2-aminothiazole (B372263) derivatives as DNA gyrase inhibitors. nih.govresearchgate.netbrc.hu For example, a series of 2-aminobenzothiazole-based compounds were developed as potent DNA gyrase B inhibitors, demonstrating low nanomolar inhibition of the enzyme. nih.gov Another study on 4,5,6,7-tetrahydrobenzo[d]thiazole-based derivatives also reported improved inhibition of DNA gyrase. brc.hu

Antifungal Properties

In addition to its antibacterial effects, this compound and its derivatives have demonstrated antifungal properties. ontosight.ai One study highlighted strong antifungal activity against Candida albicans, with a reported MIC of 20 µg/mL. Derivatives of 2-amino-1,3,4-thiadiazole (B1665364) have also shown antifungal activity against various fungal strains, including Aspergillus species and C. albicans. nih.gov

Anticancer and Antitumor Properties

The thiazole scaffold is a recognized pharmacophore in the development of anticancer agents. nih.gov Consequently, this compound and its derivatives have been extensively investigated for their potential as antitumor and anticancer agents. ontosight.aismolecule.com

Inhibition of Tumor Cell Growth and Proliferation

Derivatives of this compound have been shown to inhibit the growth and proliferation of tumor cells. ontosight.ai The mechanism of action can involve the inhibition of specific enzymes crucial for cancer cell survival and proliferation. smolecule.com For instance, ethyl 2-amino-4-thiazoleacetate, a derivative, is believed to inhibit tumor cell growth by binding to tyrosinase. biosynth.com Other research has focused on the development of 2-aminothiazole derivatives as inhibitors of protein kinases, such as Src family kinases and c-Met/ALK, which are involved in cancer progression. nih.govthegoodscentscompany.com

Effects on Specific Cancer Cell Lines

The cytotoxic effects of this compound derivatives have been evaluated against various cancer cell lines. nih.gov For example, one thiazole derivative, compound 6m, demonstrated a potent anti-proliferative effect on HepG2 liver cancer cells with an IC50 value of 0.47 µM. Another study on 2-amino-4-phenylthiazole (B127512) derivatives showed significant antiproliferative activity against several human cancer cell lines, including A549 (lung), HeLa (cervical), HT29 (colon), and Karpas299 (lymphoma). nih.gov Specifically, compound 10 from this series exhibited an outstanding inhibitory effect on HT29 cells with an IC50 of 2.01 µM. nih.gov Furthermore, derivatives of 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxin have shown greater antitumor activity against A549 and HepG2 cell lines. nih.gov

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 6m | HepG2 (Liver) | 0.47 | |

| Compound 10 | HT29 (Colon) | 2.01 | nih.gov |

| Compound 46a | A549 (Lung) | 1.3 ± 0.9 | nih.gov |

| Compound 46b | A549 (Lung) | 0.16 ± 0.06 | nih.gov |

| Compound 46b | HepG2 (Liver) | 0.13 ± 0.05 | nih.gov |

Molecular Targets and Pathways in Antitumor Action

Derivatives of this compound have emerged as a promising scaffold in the discovery of anticancer drugs. nih.gov Their mechanism of action often involves interaction with specific molecular targets and modulation of key signaling pathways related to cell proliferation and apoptosis.

One significant target is the Wnt signaling pathway, which is often dysregulated in cancer. A novel aminothiazole inhibitor, KY-05009, was designed to target Traf2- and Nck-interacting kinase (TNIK), a regulator of the Wnt pathway. This compound was shown to be a potent inhibitor of TNIK, thereby attenuating the transcription mediated by β-catenin/TCF4. nih.gov

Another identified molecular target is Karyopherin-β1 (KPNB1), which is involved in the nuclear import of proteins. An aminothiazole derivative was identified as a potent lead compound for the development of KPNB1-targeted anticancer agents. nih.gov

Furthermore, 2-aminothiazole derivatives have been developed as inhibitors for various kinases implicated in cancer, such as Aurora kinases. nih.gov For instance, dasatinib (B193332), which is based on a 2-amino-thiazole structure, has shown potent antiproliferative activity against human K563 leukemia cells. nih.gov The antitumor activity of some derivatives is also linked to their ability to inhibit farnesyltransferase (FTase), an enzyme involved in processing the Ras protein, which is crucial in cell signaling. nih.gov In-silico docking studies have also explored the anticancer potential of hydrazone derivatives of this compound hydrazide against targets like the Abl kinase. journalsarjnp.com

The table below summarizes key molecular targets of this compound derivatives in antitumor action.

| Derivative Class | Molecular Target | Pathway/Effect | Reference |

| Aminothiazole Inhibitor (KY-05009) | Traf2- and Nck-interacting kinase (TNIK) | Wnt Signaling | nih.gov |

| Aminothiazole Derivative | Karyopherin-β1 (KPNB1) | Nuclear Import | nih.gov |

| Dasatinib Analogues | Not specified | Antiproliferative (K563 cells) | nih.gov |

| 2-Aminothiazole Derivatives | Aurora Kinases | Cell Cycle Regulation | nih.gov |

| Hydrazone Derivatives | Abl Kinase | Signal Transduction | journalsarjnp.com |

Anti-Inflammatory Activity

The anti-inflammatory potential of this compound and its derivatives has been well-documented. cymitquimica.com Studies on a series of 4-arylthiazole acetic acid and 2-aminothiazole derivatives have demonstrated their effectiveness in animal models of inflammation. nih.gov

In one study, several compounds were found to strongly suppress carrageenin-induced paw edema in rats. nih.gov Two compounds, 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid and 4-(4-chlorophenyl)-2-diethylaminothiazole acetic acid, were selected for more detailed investigation. These compounds were found to moderately inhibit the heat-induced denaturation of albumin and strongly inhibit the hyperthermic lysis of erythrocytes, both of which are processes related to inflammation. nih.gov

Further research has led to the synthesis of new substituted 2-amino-4-(4-chlorophenyl) thiazole-5-acetic acids which showed good anti-inflammatory activity (55-80% inhibition) in comparison to ibuprofen (B1674241) (85% inhibition). ijpsonline.com The thiazole acetic acids were generally found to be more active than their corresponding methyl ester forms. ijpsonline.com The introduction of a chloro group in the para position of the 4-phenyl group was found to increase anti-inflammatory activity. asianpubs.org Similarly, replacing the phenyl group with a thienyl group further enhanced this activity. asianpubs.org The 2-aminothiazole scaffold has also been utilized to develop inhibitors of proinflammatory cytokines like IL-2 and TNF-alpha. nih.gov

The table below presents findings on the anti-inflammatory activity of selected derivatives.

| Compound Derivative | Model/Assay | Finding | Reference |

| 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid | Rat Carrageenin Edema | Strong suppression of paw edema | nih.gov |

| 4-(4-chlorophenyl)-2-diethylaminothiazole acetic acid | Rat Carrageenin Edema | Strong suppression of paw edema | nih.gov |

| Substituted 2-amino-4-(4-chlorophenyl) thiazole-5-acetic acids | Not specified | 55-80% anti-inflammatory activity | ijpsonline.com |

| N-succinylamino derivatives of thiazole acetic acid | Not specified | More active than amino thiazole acetic acids | asianpubs.org |

Immunosuppressive Activity

Certain derivatives of this compound have been investigated for their immunosuppressive properties. Research has been conducted on 2-N-acyl, 2-N-aralkylidene, and 2-N-aralkyl derivatives of 2-amino-4-(4-chlorophenyl)thiazole-5-acetic acid, which demonstrated immunosuppressant action in addition to their anti-inflammatory effects. ijpsonline.com

A separate study on the derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid also evaluated their immunosuppressive activity. The most effective immunosuppressive and anti-inflammatory activities were observed in 2-aralkyl-alpha-sulphoderivatives. nih.gov

Enzyme Inhibition Studies

The this compound scaffold is a key component in the design of various enzyme inhibitors. Its derivatives have been shown to target a range of enzymes, leading to potential therapeutic applications in different disease areas. smolecule.com

Derivatives of this compound have been synthesized and evaluated as potential inhibitors of influenza neuraminidase, a key enzyme for viral propagation. tandfonline.comresearchgate.net A series of novel neuraminidase inhibitors based on the thiazole core were synthesized from commercially available 2-amino-4-thiazole-acetic ester. tandfonline.com

These compounds demonstrated moderate inhibitory activity against the neuraminidase of the influenza A virus (H3N2). The most potent compound in this series, compound 4d, exhibited an IC50 value of 3.43 μM. While this is approximately 20-fold less potent than the established drug oseltamivir, it serves as a valuable lead compound for designing novel influenza neuraminidase inhibitors with potentially increased activity based on the thiazole ring. tandfonline.comresearchgate.netresearchgate.net The inhibitory activity is determined using a commercial kit where the enzyme cleaves a substrate, 2′-(4-methylumbelliferyl)-a-d-acetyl neuraminic acid (MUNANA), to produce a fluorescent product. tandfonline.com

The 2-aminothiazole structure has been identified as a novel template for kinase inhibitors. nih.gov It is a core motif in the design of agents targeting various kinases involved in cell signaling and proliferation. thegoodscentscompany.com

Screening efforts identified 2-aminothiazole as a template for Src family kinase inhibitors. Subsequent optimization led to the development of potent pan-Src inhibitors with nanomolar to subnanomolar potencies, such as dasatinib (BMS-354825). nih.gov These inhibitors have demonstrated efficacy in cellular assays and in vivo models of inflammation and arthritis. nih.gov Additionally, 2-amino thiazole derivatives have been designed as potential inhibitors of other kinases, such as Aurora kinases, which are crucial in cancer progression. nih.gov

The aminothiazole class has been explored for the development of sphingosine (B13886) kinase (SphK) inhibitors. nih.gov Sphingosine kinases (SphK1 and SphK2) are key regulators of sphingosine-1-phosphate (S1P), a lipid mediator involved in numerous physiological and pathological processes, making them attractive targets for anti-cancer and anti-inflammatory agents. nih.gov

A notable example is the compound SKI-II, a disubstituted thiazole that acts as a potent, reversible, and specific inhibitor of sphingosine kinase with an IC50 of 0.5 µM. sigmaaldrich.comechelon-inc.com It is cell-permeable and does not inhibit other kinases like hERK2, hPI3K, or PKCα even at high concentrations. sigmaaldrich.comechelon-inc.com By inhibiting the production of sphingosine-1-phosphate, SKI-II can induce apoptosis in cancer cells. sigmaaldrich.com Through a series of modifications based on the SKI-II scaffold, researchers have identified other potent inhibitors. One such compound, N-(4-methylthiazol-2-yl)-(2,4'-bithiazol)-2'-amine (ST-1803), showed IC50 values of 7.3 μM for SphK1 and 6.5 μM for SphK2, marking it as a promising candidate for further development. nih.gov

The table below shows examples of aminothiazole-based Sphingosine Kinase inhibitors.

| Inhibitor | Target(s) | IC50 Value | Reference |

| SKI-II | Sphingosine Kinase | 0.5 µM | sigmaaldrich.comechelon-inc.com |

| ST-1803 | SphK1 | 7.3 µM | nih.gov |

| ST-1803 | SphK2 | 6.5 µM | nih.gov |

Kinase Inhibition

Neuroprotective Activity

Research into the neuroprotective potential of thiazole derivatives has shown promising results in preclinical studies. One such derivative, 4BrABT [2-(4-Bromophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole], has demonstrated notable neuroprotective effects in various in vitro models. researchgate.netnih.gov This compound was found to be non-toxic to mouse neurons, rat astrocytes, and rat oligodendrocytes. researchgate.netnih.gov

Furthermore, 4BrABT exhibited protective actions in neuronal cultures subjected to neurotoxic conditions, such as the presence of glutamate (B1630785) and trophic stress. researchgate.netnih.gov It also showed a protective effect in astrocytes and oligodendrocytes treated with the chemotherapy agent cisplatin. researchgate.netnih.gov A decrease in the neuronal lactate (B86563) dehydrogenase (LDH) level was observed, suggesting that 4BrABT may act as a trophic agent, promoting neuronal survival and health. nih.gov These findings highlight the potential of thiazole derivatives as a basis for developing neuroprotective agents, particularly in contexts like chemotherapy-induced neurotoxicity. researchgate.netnih.gov

Antimalarial Activity

Thiazole and its derivatives are recognized for a wide range of biological activities, including antimalarial effects. researchgate.netnih.gov The emergence of drug-resistant strains of Plasmodium falciparum, the most lethal malaria parasite, necessitates the development of novel antimalarials. nih.govgoogle.com Pantothenamides, which are potent inhibitors of malaria parasite proliferation, have been a focus of research, but their clinical utility is limited by degradation in human serum. biorxiv.org

To address this, researchers have synthesized novel pantothenamide-mimics where the unstable amide bond is replaced by a more stable thiazole ring. biorxiv.org Several of these new thiazole-containing compounds have shown sub-micromolar antiplasmodial activity against P. falciparum in vitro, even in the presence of the degrading enzyme pantetheinase. biorxiv.org Specifically, derivatives from a 2-amino-4-(2-pyridyl) thiazole scaffold have been synthesized and tested, with some compounds showing potent antiplasmodial activity. nih.gov The effectiveness of these compounds was often enhanced when the phenyl ring was substituted with hydrophobic, electron-withdrawing groups. nih.gov

The mechanism of antimalarial action for many thiazole derivatives involves the inhibition of essential enzymes in Plasmodium falciparum. In silico docking studies have been employed to investigate the interaction of these compounds with key parasitic enzymes. journalsarjnp.comjournalsarjnp.com

A hydrazone derivative of this compound hydrazide, specifically 2-(2-amino-1,3-thiazol-4-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide (ATAPH), has been studied for its potential to target several P. falciparum enzymes. journalsarjnp.comjournalsarjnp.com These computational studies analyzed the binding affinity of ATAPH to P. falciparum lactate dehydrogenase (PfLDH), P. falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), and P. falciparum dihydrofolate reductase (PfDHFR). journalsarjnp.comjournalsarjnp.com The results indicated that ATAPH exhibited a better binding affinity for these antimalarial targets compared to its parent compound, this compound hydrazide (ATAH), suggesting its potential as a promising antimalarial agent. journalsarjnp.comjournalsarjnp.com

Other studies have identified that aminothiazoles can act as inhibitors of P. falciparum growth, though the exact targets can be complex and may involve multiple enzymes. nih.gov For instance, some thiazole derivatives have been found to target cGMP-dependent protein kinase (PKG), which plays essential roles in multiple life cycle stages of the parasite. scienceopen.com

Cardiovascular Effects of Thiazole Acetic Acid Derivatives

The cardiovascular safety and effects of thiazole acetic acid derivatives have been a subject of investigation to ensure their suitability for therapeutic applications. Studies on isolated rat hearts and blood vessels have been conducted to screen the cardiovascular activity of newly synthesized derivatives. jksus.orgnih.govresearchgate.net

Another study evaluated a different set of new synthetic thiazole acetic acid derivatives. nih.govresearchgate.net This research found that some of these compounds significantly increased the developed tension in isolated rat hearts without altering the heart rate or blood vessel function. nih.govresearchgate.net This effect was augmented in the presence of adrenaline. nih.govresearchgate.net These findings suggest that certain thiazole derivatives could potentially be beneficial in conditions of heart failure by enhancing contractility without affecting heart rate. nih.govresearchgate.net

Table 1: Summary of Cardiovascular Effects of Thiazole Acetic Acid Derivatives

| Derivative | Effect on Developed Tension | Effect on Heart Rate | Effect on Blood Vessels | Source |

|---|---|---|---|---|

| T-1, T-3, T-4, T-5, T-6 | No significant change | No significant change | No significant change | jksus.org |

| T-2 (ethyl-4-methyl-2-aminothiazole) | No significant change | No significant change | Minor contractile response | jksus.org |

| SMVA-35, SMVA-40, SMVA-41, SMVA-42 | Significant increase | No significant change | No significant change | nih.govresearchgate.net |

| SMVA-60 | Increased at lower doses | Significant reduction at 10 µM | No significant change | nih.govnih.gov |

| SMVA-10 | Increased at lower doses | No significant change | No significant change | nih.gov |

| SMVA-42 | Significant increase | No significant change | Dose-dependent contractile response | nih.govresearchgate.net |

Mutagenicity and Genotoxicity Evaluation

The potential for this compound to cause genetic mutations has been evaluated using standardized toxicological tests. ncfinternational.it As a compound that can be present as a degradation impurity in some pharmaceutical products, its genotoxicity profile is of significant interest. ncfinternational.it

The Ames test, a bacterial reverse mutation assay, is a widely used method to detect the mutagenic potential of chemical substances. ncfinternational.itre-place.bebibliotekanauki.pl this compound was evaluated in an Ames test using five mutant strains of Salmonella typhimurium (TA 1535, TA1537, TA 98, TA 100, TA 102) and Escherichia coli WP2pKM101. ncfinternational.it The study was conducted according to OECD Guideline 471 and under Good Laboratory Practice (GLP) conditions. ncfinternational.it

The results indicated that this compound did not show any mutagenic effects in any of the bacterial strains tested, both with and without metabolic activation. ncfinternational.it A response is considered positive if the number of revertant colonies on the treated plates is at least double that of the negative control plates. ncfinternational.it The study concluded that under these test conditions, this compound is not mutagenic in this bacterial reverse mutation assay. ncfinternational.it

Table 2: Results of Ames Test for this compound (Trial I - Without Metabolic Activation)

| Concentration (µg/plate) | TA 1537 | TA 1535 | TA 98 | TA 100 | TA 102 | E.coli WP2pKM101 |

|---|---|---|---|---|---|---|

| 0 (Negative Control) | 12 | 16 | 35 | 120 | 250 | 125 |

| 11 | 10 | 15 | 33 | 125 | 255 | 130 |

| 37 | 11 | 14 | 36 | 122 | 260 | 128 |

| 122 | 13 | 16 | 38 | 118 | 248 | 132 |

| 405 | 12 | 17 | 34 | 124 | 253 | 127 |

| 1350 | 14 | 15 | 37 | 126 | 258 | 135 |

| 4500 | 13 | 14 | 35 | 121 | 251 | 129 |

Data represents mean revertants per plate. A non-mutagenic response was observed across all concentrations and strains. ncfinternational.it

While this compound itself was found to be non-mutagenic in the Ames test, studies on related aminothiazole compounds have been conducted in mammalian cells. ncfinternational.it For instance, a structurally similar compound, 2-amino-4-methylthiazole, was reported to be mutagenic in a mammalian cell assay using L5178Y TK +/- cells, showing positive results both with and without metabolic activation. ncfinternational.it However, the study on this compound concluded it was not mutagenic in the bacterial assay, suggesting that the substituent at position 4 of the aminothiazole ring plays a crucial role in its mutagenic potential. ncfinternational.it Direct mammalian cell mutagenicity test results for this compound were not detailed in the available sources. The standard assays for this purpose, like the mouse lymphoma assay (L5178Y TK+/-), are designed to detect a wide range of genetic damage, including point mutations and chromosomal alterations. frontiersin.org

Ames Salmonella Mutagenicity Assay Results

Interaction with Biological Macromolecules (e.g., Proteins, DNA/RNA)

The this compound scaffold is a key structural motif in medicinal chemistry, and its derivatives have been the subject of numerous studies to understand their interactions with biological macromolecules. These investigations are crucial for elucidating their mechanisms of action and therapeutic potential. Research has primarily focused on interactions with proteins, particularly enzymes and transporters, while interactions with nucleic acids are less characterized.

Interaction with Proteins

Derivatives of this compound have been shown to interact with and modulate the function of a wide range of proteins, including enzymes and membrane transporters. smolecule.com

Enzyme Inhibition:

The 2-aminothiazole core is a versatile scaffold for designing potent enzyme inhibitors targeting various diseases.

Cholinesterases and Carbonic Anhydrases: A study on various 2-aminothiazole derivatives demonstrated significant inhibitory activity against clinically relevant enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and human carbonic anhydrase (hCA) isoforms I and II. nih.gov These enzymes are therapeutic targets for conditions like Alzheimer's disease and glaucoma. Notably, the 2-amino-4-(4-chlorophenyl)thiazole derivative was a highly potent inhibitor of hCA I, while the 2-amino-4-(4-bromophenyl)thiazole (B182969) derivative showed the best inhibition against hCA II, AChE, and BChE. nih.gov Molecular docking analyses supported these findings, predicting strong binding affinities within the active sites of these enzymes. nih.gov

Table 1: Inhibition Constants (Ki) of 2-Aminothiazole Derivatives Against Metabolic Enzymes

| Compound | hCA I (Ki) | hCA II (Ki) | AChE (Ki) | BChE (Ki) | Reference |

|---|---|---|---|---|---|

| 2-amino-4-(4-chlorophenyl)thiazole | 0.008 ± 0.001 µM | - | - | - | nih.gov |

| 2-amino-4-(4-bromophenyl)thiazole | - | 0.124 ± 0.017 µM | 0.129 ± 0.030 µM | 0.083 ± 0.041 µM | nih.gov |

5-Lipoxygenase (5-LOX): In the context of inflammatory diseases, a p-fluoro substituted 2-amino-4-aryl thiazole was identified as a potent inhibitor of human 5-lipoxygenase (5-LOX), an enzyme crucial for the biosynthesis of leukotrienes. rsc.org The derivative exhibited an IC₅₀ of approximately 10 µM and was suggested to act via competitive inhibition, a mechanism supported by molecular docking studies. rsc.org

Antimalarial and Anticancer Targets: In silico docking studies have explored the potential of a hydrazone derivative of this compound hydrazide (ATAH) to interact with various antimalarial and anticancer protein targets. journalsarjnp.comjournalsarjnp.com The derivative, ATAPH, showed better binding affinity compared to the parent hydrazide for targets including P. falciparum lactate dehydrogenase (PfLDH), Epidermal Growth Factor Receptor (EGFR), and Abl-Tyrosine kinase, suggesting its potential as a lead compound for drug development. journalsarjnp.comjournalsarjnp.comsdiarticle5.com

Table 2: In Silico Binding Affinities of ATAH and its Derivative (ATAPH) with Protein Targets

| Protein Target | PDB ID | Compound | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| P. falciparum lactate dehydrogenase (PfLDH) | 1U5A | ATAH | -5.40 | sdiarticle5.com |

| E-ATAPH | -7.16 | sdiarticle5.com | ||

| Epidermal Growth Factor Receptor (EGFR) | 3POZ | ATAH | -5.83 | journalsarjnp.comjournalsarjnp.com |

| ATAPH | -7.61 | journalsarjnp.comjournalsarjnp.com | ||

| Abl-Tyrosine kinase (Abl) | 1IEP | ATAH | -5.63 | journalsarjnp.comjournalsarjnp.com |

| ATAPH | -6.90 | journalsarjnp.comjournalsarjnp.com |

Interaction with Peptide Transporters:

The H+/peptide cotransporters PEPT1 and PEPT2 are important for drug delivery. A study investigating the binding of 2-aminothiazole-4-acetic acid (ATAA) conjugated with amino acids found that these derivatives are recognized by both transporters. nih.govsigmaaldrich.com The nature of the conjugation was critical for binding affinity. N-terminal conjugates (Xaa-ATAA) showed medium to high affinity, whereas C-terminal conjugates (ATAA-Xaa) were low to medium inhibitors. nih.gov One particular conjugate, Val-ATAA, demonstrated an exceptionally high affinity for PEPT1, marking it as a promising candidate for further functionalization in drug design. nih.gov

Interaction with DNA/RNA

The interaction of this compound with nucleic acids is not as extensively documented as its interactions with proteins. Preliminary studies have suggested potential interactions with DNA/RNA, which could theoretically impact processes like gene expression, but specific mechanistic data is limited. smolecule.com However, a mutagenicity evaluation using the bacterial reverse mutation assay (Ames test) on several strains of S. typhimurium and E. coli found that this compound did not exhibit mutagenic effects, either with or without metabolic activation. ncfinternational.it This suggests that under the tested conditions, the compound does not cause the type of DNA damage that leads to gene mutations. ncfinternational.it

Structure Activity Relationship Sar Studies

Influence of Thiazole (B1198619) Ring and Substituents on Biological Activity

Research has shown that the thiazole nucleus and its various derivatives are precursors for a wide range of biologically active molecules. researchgate.net The reactivity of the amino group and positions 3 and 5 of the thiazole ring allows for numerous synthetic modifications. researchgate.net

Substitutions on the thiazole ring can significantly enhance or alter biological activity. For instance, the introduction of halogen substituents has been shown to boost the antibacterial potency of some derivatives, particularly against Gram-positive bacteria. In a series of anti-giardial agents, a bromo substituent at the 5-position of the thiazole ring, combined with an acetamide (B32628) group on the 2-amino substituent, resulted in compounds with high bioactivity. researchgate.net

Furthermore, modifications at the 4-position of the thiazole ring have been suggested to enhance the cytotoxic effects of certain derivatives against cancer cell lines. The presence of a p-chlorophenyl group at the 4-position has been a key feature in a series of compounds evaluated for anti-inflammatory and immunosuppressive activities. nih.gov

The following table summarizes the influence of various substituents on the biological activity of 2-amino-4-thiazoleacetic acid derivatives based on available research findings.

| Position of Substitution | Substituent | Observed Effect on Biological Activity |

| 5-position | Bromo | Increased anti-giardial activity researchgate.net |

| 4-position | p-chlorophenyl | Component of anti-inflammatory and immunosuppressive agents nih.gov |

| General | Halogen | Enhanced antibacterial potency |

Impact of Derivatization on Pharmacological Profile

The derivatization of the core this compound structure is a common strategy to develop new therapeutic agents with improved pharmacological profiles. Modifications can be made to the amino group, the carboxylic acid group, and the thiazole ring itself.

Derivatization of the 2-amino group has been extensively explored. For instance, the formation of Schiff bases (anils) by condensing the amino group with various aromatic aldehydes, followed by reduction, has yielded a range of N-aralkyl derivatives. nih.gov Subsequent modifications, such as the introduction of a sulfo group, have led to compounds with significant immunosuppressive and anti-inflammatory activity. nih.gov In another study, acylation of the 2-amino group with different moieties, including those containing fluorine, chlorine, and methoxy (B1213986) groups, resulted in a series of novel 2-amino-4-phenylthiazole (B127512) derivatives with potent anticancer and moderate antibacterial activities. sioc-journal.cn Specifically, N-(3-(2-acetamidothiazol-4-yl)phenyl)-3-fluorobenzamide demonstrated a remarkable antitumor effect. sioc-journal.cn

The carboxylic acid moiety of this compound can also be modified to influence the pharmacological profile. Esterification of the carboxylic acid to its methyl ester is a common initial step in the synthesis of various derivatives. nih.gov Saponification of these ester derivatives can then yield the final acidic compounds. nih.gov Research into influenza neuraminidase inhibitors showed that compounds with a free carboxylic acid group (–COOH) generally exhibited better inhibitory activities than their corresponding ethyl ester (–COOEt) counterparts. tandfonline.com

Hydrazide-hydrazone derivatives have also been synthesized from the ethyl ester of this compound. These compounds, formed by reacting the ester with hydrazine (B178648) hydrate (B1144303) and subsequently with aldehydes or ketones, are being investigated for their therapeutic potential. journalsarjnp.com

The table below provides examples of how derivatization of this compound impacts its pharmacological profile.

| Type of Derivatization | Resulting Compound Class | Observed Pharmacological Activity |

| N-acylation of the 2-amino group | N-acyl derivatives | Anticancer, Antibacterial sioc-journal.cn |

| Formation of Schiff bases at the 2-amino group | N-aralkylidene and N-aralkyl derivatives | Anti-inflammatory, Immunosuppressive nih.gov |

| Esterification of the carboxylic acid | Ester derivatives | Intermediates for further synthesis, altered activity nih.govtandfonline.com |

| Conversion to hydrazide-hydrazones | Hydrazide-hydrazone derivatives | Potential therapeutic agents journalsarjnp.com |

Stereochemical Considerations in Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a critical role in the biological activity of this compound derivatives. While much of the available literature focuses on achiral derivatives or does not specify stereochemistry, some studies highlight its importance.

In the development of influenza neuraminidase inhibitors based on a thiazole core, the synthesis started from a commercially available 2-amino-4-thiazole-acetic ester. tandfonline.com The resulting derivatives were evaluated for their inhibitory activity, and the most potent compound, (S)-2-(2-(2-amino-3-phenylpropanamido)thiazol-4-yl)acetic acid, possessed a specific stereochemistry. tandfonline.com This suggests that the spatial orientation of the substituents is crucial for effective binding to the enzyme's active site.

The use of stable isotope-labeled versions of this compound, such as those incorporating ¹³C and ¹⁵N, is primarily for use as tracers in drug development to quantify metabolic and pharmacokinetic profiles. medchemexpress.com While not directly related to the intrinsic biological activity, understanding the metabolism can be influenced by stereochemistry.

Further research is needed to fully elucidate the stereochemical requirements for the various biological activities exhibited by this compound derivatives.

Computational Chemistry and Molecular Modeling

Molecular Docking Studies for Target Identification and Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding affinity and interaction between a ligand and its target receptor, offering insights into potential therapeutic applications.

In silico molecular docking studies have been performed on derivatives of 2-Amino-4-thiazoleacetic acid to evaluate their potential as antimalarial agents. One such study focused on this compound hydrazide (ATAH) and its hydrazone derivative, 2-(2-amino-1,3-thiazol-4-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide (ATAPH). Current time information in Edmonton, CA.journalsarjnp.com These compounds were docked against key enzymes of Plasmodium falciparum, the parasite responsible for malaria.

The selected protein targets included:

P. falciparum lactate (B86563) dehydrogenase (PfLDH) (PDB ID: 1U5A)

P. falciparum dihydrorotate dehydrogenase (PfDHODH) (PDB ID: 3UM8)

P. falciparum dihydrofolate reductase (PfDHFR) (PDB ID: 6155)

The docking analysis revealed that the hydrazone derivative, ATAPH, exhibited a stronger binding affinity for these malarial targets compared to its parent hydrazide, ATAH. Current time information in Edmonton, CA.journalsarjnp.com This suggests that the structural modification enhances the interaction with the active sites of these essential parasitic enzymes, indicating its potential as a promising antimalarial candidate. Current time information in Edmonton, CA. The study highlighted that the antimalarial activity was predicted to be higher than the anticancer activity for these compounds. Current time information in Edmonton, CA.journalsarjnp.com

| Compound | Target Protein | PDB ID | Binding Affinity (kcal/mol) |

|---|---|---|---|

| ATAH | PfLDH | 1U5A | -6.4 |

| PfDHODH | 3UM8 | -7.0 | |

| PfDHFR | 6155 | -6.1 | |

| ATAPH | PfLDH | 1U5A | -7.1 |

| PfDHODH | 3UM8 | -8.6 | |

| PfDHFR | 6155 | -8.0 |

The same in silico study also investigated the anticancer potential of this compound hydrazide (ATAH) and its derivative (ATAPH) by docking them against several validated cancer targets. Current time information in Edmonton, CA.journalsarjnp.com

The selected anticancer protein targets were:

Epidermal Growth Factor Receptor (EGFR) (PDB ID: 3POZ)

Selective Androgen Receptor Modulator (SARM) (PDB ID: 3V49)

Abl-Tyrosine kinase (Abl) (PDB ID: 1IEP)

Consistent with the antimalarial findings, the hydrazone derivative ATAPH demonstrated better binding affinity than ATAH for these anticancer targets. Current time information in Edmonton, CA.journalsarjnp.com These computational results point towards the potential of developing this compound-based compounds as anticancer agents, although the predicted binding was generally less favorable than for the antimalarial targets. Current time information in Edmonton, CA.

| Compound | Target Protein | PDB ID | Binding Affinity (kcal/mol) |

|---|---|---|---|

| ATAH | EGFR | 3POZ | -6.0 |

| SARM | 3V49 | -6.9 | |

| Abl-Tyrosine kinase | 1IEP | -5.9 | |

| ATAPH | EGFR | 3POZ | -6.9 |

| SARM | 3V49 | -8.3 | |

| Abl-Tyrosine kinase | 1IEP | -6.7 |

Prediction of Antimalarial Targets

Quantum-Chemical Calculations for Molecular Properties and Reactivity

Quantum-chemical calculations, particularly those using Density Functional Theory (DFT), are used to investigate the electronic structure, molecular properties, and reactivity of molecules. These studies provide fundamental insights that complement experimental findings.

The 2-aminothiazole (B372263) core of the title compound can exist in two tautomeric forms: the amino form and the imino form. researchgate.net DFT calculations performed on the 2-aminothiazole molecule have been used to predict the optimized structural parameters and vibrational wavenumbers for both tautomers. researchgate.net By comparing calculated Raman spectra with experimental data for 2-aminothiazole in an aqueous solution, studies have concluded that the amino tautomer is the main, predominant configuration. researchgate.net This equilibrium favors the amino form, which is crucial for its chemical behavior and biological interactions. researchgate.net

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool for visualizing the charge distribution of a molecule and identifying sites prone to electrophilic and nucleophilic attack. trdizin.gov.tr For aminothiazole derivatives, MEP calculations show distinct regions of positive and negative potential. trdizin.gov.tr

Nucleophilic Sites: Regions with negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack. In this compound, these sites are located around the nitrogen atom of the thiazole (B1198619) ring and the oxygen atoms of the carboxylic acid group. trdizin.gov.tr These sites can act as hydrogen bond acceptors.

Electrophilic Sites: Regions with positive electrostatic potential (typically colored blue) are electron-poor and are targets for nucleophilic attack. These are found around the hydrogen atoms of the exocyclic amino group. trdizin.gov.tr These sites can act as hydrogen bond donors.